H-GLY-TRP-beta-NA HCL
Overview
Description
H-Gly-Trp-βNA HCL, also known as H-Gly-Trp-βNA·HCl, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
The synthesis of a peptide from its component amino acids involves overcoming two obstacles . The first is statistical in nature, and the second arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To accomplish the desired amide bond formation, it is necessary to deactivate all extraneous amine functions so they do not compete for the acylation reagent . Then, a specific carboxyl reactant must be selectively activated so that it will acylate the one remaining free amine .Molecular Structure Analysis
The molecular weight of H-Gly-Trp-βNA HCL is 386.45 and its formula is C23H22N4O2 . Its sequence is H-Gly-Trp-βNA .Chemical Reactions Analysis
The generation of free amino acids from an intact protein or peptide is a critical step in the production of useful, accurate amino acid analysis data . To enable this generation, it is necessary to break down or hydrolyze a protein/peptide to its individual amino acid constituents . The rate or extent of hydrolysis varies across the amino acids present in proteins, necessitating time-course studies of the hydrolysis process and proper validation of the overall methods .Physical And Chemical Properties Analysis
The chemical formula of H-Gly-Trp-βNA HCL is C23H23ClN4O2 . Its molar mass is 422.91 .Scientific Research Applications
Proteomics and Protein Modification
H-Gly-Trp-beta-NA HCl: plays a significant role in proteomics, particularly in the selective labeling of tryptophan residues in proteins. The compound can be used to facilitate the study of protein interactions and structures through the identification of cation–π interactions . This is crucial for understanding protein-mediated phase separation and other biochemical processes.
Peptide Synthesis
In the field of peptide synthesis, H-Gly-Trp-beta-NA HCl is utilized for its ability to form peptide bonds selectively. It’s particularly useful in the synthesis of peptides where the indole side chain of tryptophan is involved . This specificity is vital for creating peptides with precise structures and functions.
Medical Research
Medical research benefits from H-Gly-Trp-beta-NA HCl in the hydrolysis of proteins and peptides. This process is essential for generating free amino acids from proteins, which is a critical step in amino acid analysis . Accurate amino acid data is necessary for various medical research applications, including the study of metabolic pathways and disease markers.
Pharmaceutical Development
In pharmaceutical development, H-Gly-Trp-beta-NA HCl is part of forced degradation studies to establish the stability of therapeutic peptide formulations . Understanding the degradation behavior of peptide drugs is key to designing stable and effective pharmaceuticals.
Chemical Engineering
In chemical engineering, H-Gly-Trp-beta-NA HCl is relevant for its properties that facilitate the study of amino acid stability and reactivity. It can be used to explore new methods of peptide bond formation and to improve existing industrial processes .
Food Science
H-Gly-Trp-beta-NA HCl: finds its application in food science through the analysis of protein and peptide hydrolysis. This analysis is crucial for understanding the nutritional value and composition of food products .
Environmental Science
Lastly, in environmental science, H-Gly-Trp-beta-NA HCl contributes to the study of protein and peptide breakdown in various environmental conditions. This can help in assessing the impact of proteins and peptides on ecosystems and in developing methods for environmental remediation .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2.ClH/c24-13-22(28)27-21(12-17-14-25-20-8-4-3-7-19(17)20)23(29)26-18-10-9-15-5-1-2-6-16(15)11-18;/h1-11,14,21,25H,12-13,24H2,(H,26,29)(H,27,28);1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZVVIOJEMHREM-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-GLY-TRP-beta-NA HCL | |
CAS RN |
370564-51-5 | |
Record name | 370564-51-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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